molecular formula C11H11F2N3O B11779070 2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11779070
M. Wt: 239.22 g/mol
InChI Key: SLFMNBGUNXKQEQ-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an amino group, a difluorophenyl group, and an ethanol group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific reaction conditions are often employed to ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the amino group can form hydrogen bonds with target molecules. The ethanol group may also play a role in its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-5-phenyl-1H-pyrazol-1-yl)ethanol: Lacks the difluorophenyl group, which may result in different biological activities.

    2-(4-Amino-5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl)ethanol: Contains chlorine atoms instead of fluorine, which can affect its reactivity and binding properties.

    2-(4-Amino-5-(3,5-difluorophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with different fluorine substitution pattern.

Uniqueness

The presence of the 2,4-difluorophenyl group in 2-(4-Amino-5-(2,4-difluorophenyl)-1H-pyrazol-1-yl)ethanol imparts unique properties, such as enhanced binding affinity and specific reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F2N3O

Molecular Weight

239.22 g/mol

IUPAC Name

2-[4-amino-5-(2,4-difluorophenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H11F2N3O/c12-7-1-2-8(9(13)5-7)11-10(14)6-15-16(11)3-4-17/h1-2,5-6,17H,3-4,14H2

InChI Key

SLFMNBGUNXKQEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=NN2CCO)N

Origin of Product

United States

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